![molecular formula C10H8ClNO2S B1469914 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1506691-22-0](/img/structure/B1469914.png)
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(5-Chlorothiophen-2-yl)methyl-1H-pyrrole-3-carboxylic acid, also known as 5-chloro-2-methylthiophene-3-carboxylic acid, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxylic acid is not well understood. However, it is believed to act as a proton donor, as it is a strong acid. It is also believed to interact with enzymes and other proteins, leading to changes in their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxylic acid are not well understood. However, it is believed to interact with enzymes and other proteins, leading to changes in their function. It is also believed to act as a proton donor, as it is a strong acid.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxylic acid in lab experiments include its availability in a wide range of solvents, its low cost, and its ease of synthesis. However, it is important to note that the compound is a strong acid, and should be handled with care. In addition, the compound is not very stable, and should be stored in a cool, dry place.
Future Directions
The future directions for 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxylic acid are numerous. It could be used in the synthesis of more complex heterocyclic compounds, such as thiophene derivatives. It could also be used in the development of new pharmaceuticals, agrochemicals, and materials science. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the study of its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of other compounds, such as 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acidethylthiophene-3-carboxamide. It is also used in the synthesis of heterocyclic compounds, such as thiophene derivatives.
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUAXZXFCPTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.